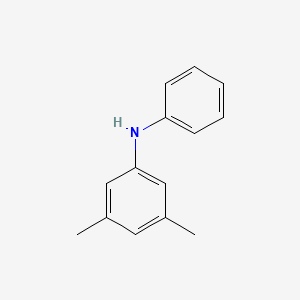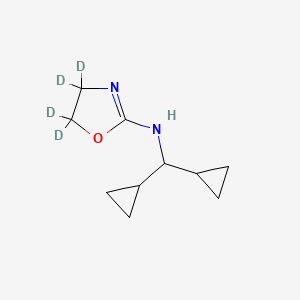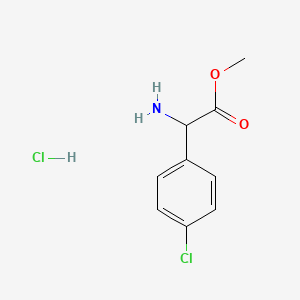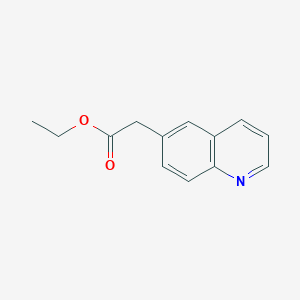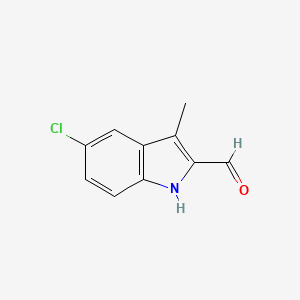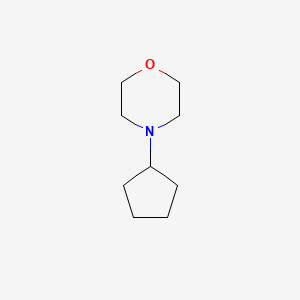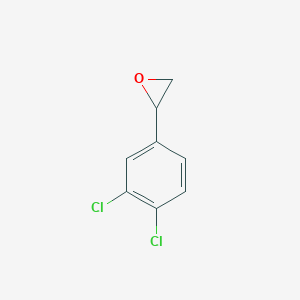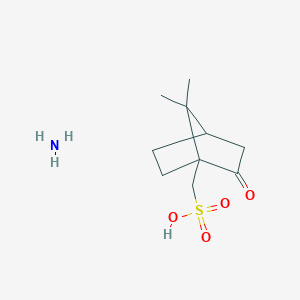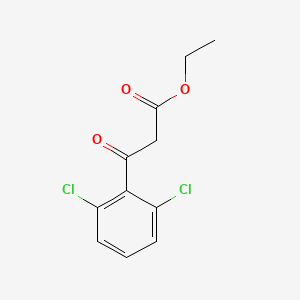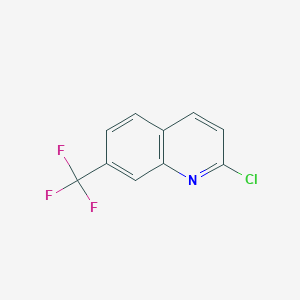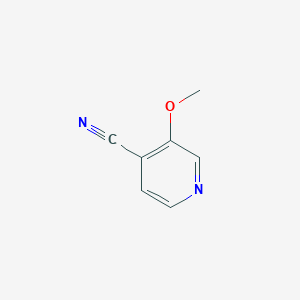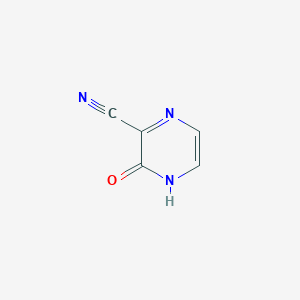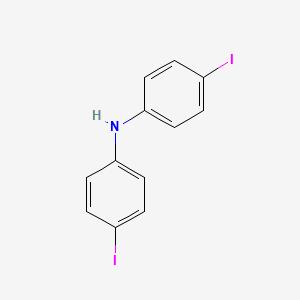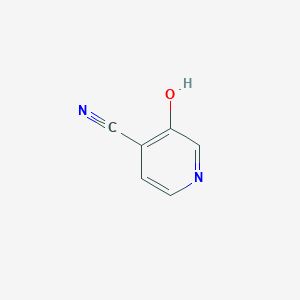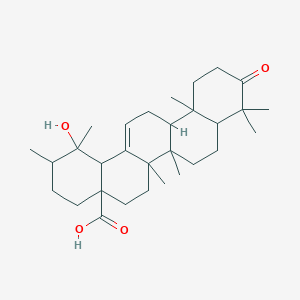
3-Oxopomolic acid
Vue d'ensemble
Description
3-Oxopomolic acid (3-OPA) is a naturally occurring organic compound that can be found in many plants and animals. It is an important biochemical component of the biosynthesis of fatty acids, and it has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.
Applications De Recherche Scientifique
Cytotoxicity in Cancer Research
- 3-Oxopomolic acid derivatives, such as pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid, have been identified as cytotoxic agents, particularly effective against melanoma and cervical carcinoma cells. This discovery is significant in cancer research, providing potential pathways for developing new cancer treatments (Neto et al., 2000).
Radical-Scavenging Activities
- Studies have shown that derivatives of ursolic acid, including 2-oxopomolic acid, exhibit strong radical-scavenging activities. These activities are comparable to that of α-tocopherol (vitamin E), highlighting their potential as natural antioxidants (D’Abrosca et al., 2005).
Inhibition of Adipogenesis
- Research involving 1β-hydroxy-2-oxopomolic acid has demonstrated its ability to inhibit adipocyte differentiation and expression of adipogenic marker genes. This finding is pivotal for understanding and potentially controlling obesity-related processes (Ahn et al., 2012).
Protective Effects in Cardiovascular Diseases
- Derivatives of 3-oxopomolic acid, such as oleanolic acid, have shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein. This research is crucial for developing therapies for cardiovascular diseases (Cao et al., 2015).
Antimicrobial Properties
- Studies on 2-oxopomolic acid have demonstrated its effectiveness against various fungi and bacteria, suggesting its potential use in developing new antimicrobial agents (Ragasa et al., 2008).
Antioxidant and Pro-oxidant Behavior
- Research has explored the dual behavior of certain 3-oxopomolic acid derivatives, acting as antioxidants in some environments and pro-oxidants in others. This complex behavior is vital for understanding their role in various biological processes (Pérez-González et al., 2017).
Apoptosis Induction in Cancer Cells
- Compounds like 3-oxoolean-12-en-27-oic acid have been identified to induce apoptosis in certain types of cancer cells, offering insights into potential cancer therapies (Kim et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopomolic acid | |
CAS RN |
13849-90-6 | |
| Record name | Pomonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pomonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



